molecular formula C20H16BrFN4O2S B12140012 (5E)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

(5E)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

Cat. No.: B12140012
M. Wt: 475.3 g/mol
InChI Key: HAQKKNHBFVVYSC-FOCLMDBBSA-N
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Description

The compound (5E)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a brominated indole moiety, a fluorinated phenyl group, and a thiazolo-triazole core, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the brominated indole derivative, followed by the introduction of the fluorinated phenyl group. The final step involves the formation of the thiazolo-triazole core under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one can undergo various chemical reactions, including:

    Oxidation: The brominated indole moiety can be oxidized under specific conditions.

    Reduction: The carbonyl group in the indole ring can be reduced to form corresponding alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated indole ketones, while reduction can produce brominated indole alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, the compound’s unique properties are leveraged for applications in materials science, such as the development of new polymers or advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (5E)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with specific molecular targets. The brominated indole and fluorinated phenyl groups may facilitate binding to enzymes or receptors, modulating their activity. The thiazolo-triazole core may play a role in stabilizing these interactions, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one lies in its complex structure, which combines multiple functional groups and heterocycles

Properties

Molecular Formula

C20H16BrFN4O2S

Molecular Weight

475.3 g/mol

IUPAC Name

(5E)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16BrFN4O2S/c1-2-25-14-8-5-11(21)9-13(14)15(18(25)27)16-19(28)26-20(29-16)23-17(24-26)10-3-6-12(22)7-4-10/h3-9,17,20,23-24H,2H2,1H3/b16-15+

InChI Key

HAQKKNHBFVVYSC-FOCLMDBBSA-N

Isomeric SMILES

CCN1C2=C(C=C(C=C2)Br)/C(=C\3/C(=O)N4C(S3)NC(N4)C5=CC=C(C=C5)F)/C1=O

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C(S3)NC(N4)C5=CC=C(C=C5)F)C1=O

Origin of Product

United States

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